molecular formula C12H12N2O2 B2416681 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 51254-00-3

4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2416681
CAS No.: 51254-00-3
M. Wt: 216.24
InChI Key: GZJKBFRZBMYLAV-CSKARUKUSA-N
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Description

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a dimethylamino methylene group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can be achieved through several methods. One common synthetic route involves the reaction of 2-phenyl-2-oxazoline with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions . The reaction typically requires heating at 80°C for 2.5 hours in the presence of polyphosphoric acid (PPA) as a catalyst . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Anticancer Activity

Research has shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study published in a peer-reviewed journal demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for developing new anticancer drugs .

Biochemical Applications

This compound is utilized in proteomics research due to its ability to modify proteins selectively. It serves as a tool for studying protein interactions and functions.

Case Study: Protein Labeling

In a study focused on protein labeling techniques, researchers employed this compound to tag specific proteins for mass spectrometry analysis. The results indicated that the compound facilitated enhanced detection sensitivity of low-abundance proteins .

Materials Science

The unique properties of this compound make it suitable for developing advanced materials. Its incorporation into polymer matrices has been explored to enhance material performance.

Case Study: Photonic Applications

Research has indicated that incorporating this compound into photonic devices can improve light-emitting efficiency. A study demonstrated that films made from this compound exhibited favorable optical properties, making them suitable for use in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one can be compared with similar compounds such as 4-dimethylaminopyridine (DMAP) and other oxazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

4-[(Dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one, also known by its CAS number 51254-00-3, is a compound of significant interest due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Melting Point : 166–169 °C

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can possess antibacterial and antifungal activities against various strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0048C. albicans

In a study examining monomeric alkaloids, it was found that certain derivatives exhibited complete inhibition of bacterial growth within hours, suggesting a rapid action mechanism against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in various cancer cells, highlighting its potential as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may interfere with cellular processes critical for tumor growth and survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Induction of Oxidative Stress : It could induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity.

Case Studies

A case study published in a peer-reviewed journal investigated the effects of the compound on specific bacterial strains. The study reported significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating strong efficacy against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(2)8-10-12(15)16-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJKBFRZBMYLAV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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